Buspirone-d8 Dihydrochloride
Description
Rationale for Deuteration in Pharmacological Investigations
The primary rationale for deuteration lies in the "kinetic isotope effect." The bond between carbon and deuterium (B1214612) (C-D) is significantly stronger than the bond between carbon and hydrogen (C-H). juniperpublishers.comijeat.org This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism. ijeat.orgcdnsciencepub.com
The strategic placement of deuterium at metabolically vulnerable sites in a drug molecule can lead to several advantageous outcomes:
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. tandfonline.com Deuteration can redirect metabolic pathways, reducing the formation of these harmful metabolites and potentially improving the drug's safety profile. nih.govtandfonline.comresearchgate.net
Increased Bioavailability: For drugs that undergo extensive first-pass metabolism (metabolism in the gut wall and liver before reaching systemic circulation), deuteration can increase the amount of active drug that reaches the bloodstream. vulcanchem.com
Stabilization of Chiral Centers: In some instances, deuteration can help to stabilize stereoisomers, preventing their interconversion and ensuring that the more active or less toxic form of the drug predominates. acs.org
This strategy has led to the development and FDA approval of deuterated drugs, such as deutetrabenazine, highlighting the therapeutic potential of this approach. nih.govnih.govresearchgate.net
Overview of Buspirone-d8 Dihydrochloride (B599025) as a Research Tool
Buspirone (B1668070) is a non-benzodiazepine anxiolytic medication used for the treatment of generalized anxiety disorder. cerilliant.commedchemexpress.com It undergoes extensive metabolism in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.gov This results in a short elimination half-life and the formation of several metabolites, including the pharmacologically active 1-pyrimidinylpiperazine (1-PP). nih.gov
Buspirone-d8 Dihydrochloride is a deuterated analog of buspirone, where eight hydrogen atoms on the butyl chain have been replaced with deuterium. caymanchem.comveeprho.com Its primary application in pharmaceutical research is as an internal standard for the quantification of buspirone in biological samples. cerilliant.comcaymanchem.comveeprho.comlabchem.com.mysigmaaldrich.com
The use of a stable isotope-labeled internal standard like Buspirone-d8 is considered the gold standard in bioanalytical methods, particularly those using mass spectrometry (e.g., LC-MS/MS). cerilliant.comsigmaaldrich.com Here's why it is an indispensable research tool:
Accuracy and Precision: Because Buspirone-d8 is chemically almost identical to buspirone, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This allows it to compensate for variations in sample extraction and instrument response, leading to highly accurate and precise quantification of the non-deuterated drug. veeprho.com
Specificity: The mass difference between Buspirone-d8 and buspirone allows the mass spectrometer to distinguish between the two compounds, ensuring that the measurement is specific for the drug of interest.
In essence, this compound serves as a crucial analytical reagent that enables researchers to conduct reliable pharmacokinetic studies, therapeutic drug monitoring, and metabolic investigations of buspirone. cerilliant.comveeprho.comsigmaaldrich.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₃D₈N₅O₂ · HCl |
| Molecular Weight | 430.01 g/mol |
| CAS Number | 1216761-39-5 |
| Synonyms | MJ9022-1-d8 |
| Purity | ≥99% deuterated forms (d₁-d₈) |
| Physical Form | Solid |
| Primary Application | Internal standard for quantification of buspirone |
Data sourced from multiple chemical suppliers. caymanchem.comsigmaaldrich.comscbt.comlgcstandards.com
Properties
Molecular Formula |
C₂₁H₂₅D₈Cl₂N₅O₂ |
|---|---|
Molecular Weight |
466.47 |
Synonyms |
8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-d8]-8-azaspiro[4.5]decane-7,9-dione Dihydrochloride; Ansial-d8 Dihydrochloride; Ansiced-d8 Dihydrochloride; Axoren-d8 Dihydrochloride; Bespar-d8 Dihydrochloride; Buspar-d8 Dihydrochloride; Narol-d8 Dihydroc |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of Buspirone D8 Dihydrochloride
Methodologies for Deuterium (B1214612) Incorporation at Specific Molecular Positions
The synthesis of Buspirone-d8 Dihydrochloride (B599025), where the deuterium atoms are specifically located on the butyl chain, requires a strategic approach that combines the synthesis of the core buspirone (B1668070) structure with regioselective deuteration techniques.
Regioselective Deuteration Techniques
The introduction of deuterium at specific, non-exchangeable positions within a molecule is a critical aspect of synthesizing isotopically labeled internal standards. For Buspirone-d8, the focus is on the deuteration of the tetramethylene (butyl) linker. Several general strategies for regioselective deuteration are prominent in organic synthesis.
One common approach is the use of deuterated reducing agents . Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) are powerful tools for introducing deuterium by reducing functional groups such as esters, carboxylic acids, or nitriles. nju.edu.cnrsc.org For instance, a precursor containing a nitrile or an ester group at the position destined to become the deuterated butyl chain can be reduced with one of these deuterated hydrides to yield the desired deuterated segment.
Another powerful technique is catalytic hydrogen-deuterium (H/D) exchange . This method often employs transition metal catalysts, such as palladium, platinum, or rhodium on a carbon support (e.g., Pd/C, Pt/C), in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). beilstein-journals.org These catalysts can facilitate the exchange of hydrogen atoms for deuterium atoms at specific positions, often alpha to a functional group like an amine or carbonyl. More advanced methods, including iridium-catalyzed H/D exchange, offer high regioselectivity for C-H bonds. beilstein-journals.org
Photocatalytic deuteration has also emerged as a mild and selective method. Utilizing a photocatalyst and a deuterium source, this technique can target specific C-H bonds for deuteration under visible light irradiation, offering a high degree of control over the labeling position.
Synthetic Pathways for Buspirone-d8 Dihydrochloride
The synthesis of Buspirone itself generally involves the coupling of two key intermediates: 1-(2-pyrimidinyl)piperazine and a derivative of 8-azaspiro[4.5]decane-7,9-dione containing a four-carbon chain. wikipedia.orgmdpi.com
A plausible synthetic route to this compound would involve the synthesis of a deuterated version of the butyl-containing fragment. A common precursor for the butyl chain is 1,4-dibromobutane (B41627) or a similar bifunctional molecule. To create the d8-labeled chain, a deuterated starting material would be employed. For example, the synthesis could start with a deuterated version of a diol or a dicarboxylic acid that is then converted to the deuterated 1,4-dihalobutane.
One established method for synthesizing Buspirone involves the alkylation of 1-(2-pyrimidinyl)piperazine with 4-chlorobutyronitrile, followed by reduction of the nitrile group and subsequent reaction with 3,3-tetramethyleneglutaric anhydride. wikipedia.org To introduce deuterium, the reduction of the nitrile could be performed using a deuterated reducing agent like LiAlD₄.
Alternatively, a more direct approach involves the alkylation of 8-azaspiro[4.5]decane-7,9-dione with a deuterated 1,4-dihalobutane to form 8-(4-bromobutyl-d8)-8-azaspiro[4.5]decane-7,9-dione. This deuterated intermediate is then reacted with 1-(2-pyrimidinyl)piperazine to yield Buspirone-d8. google.comresearchgate.net The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
| Starting Material 1 | Starting Material 2 | Key Deuteration Step | Final Product |
| 1-(2-pyrimidinyl)piperazine | 8-(4-bromobutyl-d8)-8-azaspiro[4.5]decane-7,9-dione | Use of a pre-deuterated butyl chain | Buspirone-d8 |
| 1-(2-pyrimidinyl)piperazine | 4-chlorobutyronitrile | Reduction of the nitrile group with a deuterated reducing agent (e.g., LiAlD₄) | Buspirone-d8 |
| 1-(2-pyrimidinyl)piperazine | 1,4-dibromobutane-d8 | Alkylation with a deuterated reagent | Buspirone-d8 |
Spectroscopic and Chromatographic Methods for Confirmation of Deuterium Enrichment
Advanced Spectroscopic Techniques for Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the level and position of deuterium incorporation. clearsynth.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly diminished. By comparing the integration of the remaining proton signals with those of a non-deuterated standard, the percentage of deuterium incorporation can be calculated. wiley.comnih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, allowing for the precise identification of the deuterated positions. wiley.comnih.gov The combination of ¹H and ²H NMR provides a comprehensive and accurate determination of isotopic abundance. wiley.comnih.gov
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is another critical tool for assessing isotopic enrichment. rsc.org The mass of Buspirone-d8 will be 8 mass units higher than that of unlabeled Buspirone. By analyzing the mass spectrum, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined, providing a clear picture of the isotopic purity. rsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is routinely used for the quantification of buspirone using Buspirone-d8 as an internal standard, and the distinct mass-to-charge (m/z) ratios of the parent and deuterated compounds are fundamental to this application. nih.govfrontiersin.org
| Technique | Information Provided |
| ¹H NMR | Absence/reduction of signals at deuterated positions; calculation of deuterium incorporation percentage. |
| ²H NMR | Direct detection of deuterium; confirmation of deuteration sites. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement; determination of isotopic distribution and purity. |
Chromatographic Purity Evaluation of Deuterated Standards
The chemical purity of this compound is as important as its isotopic purity, as any impurities could interfere with its function as an internal standard. High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the chromatographic purity of pharmaceutical reference standards. hwi-group.deveeprho.compharmtech.com
A validated HPLC method, typically with UV detection, is used to separate the main compound from any potential impurities. creative-biolabs.com These impurities can include:
Organic impurities: Starting materials, by-products from the synthesis, and degradation products.
Residual solvents: Solvents used during the synthesis and purification process.
Inorganic impurities: Reagents or catalysts used in the synthesis.
Advanced Analytical Methodologies Utilizing Buspirone D8 Dihydrochloride
Role of Buspirone-d8 Dihydrochloride (B599025) as an Internal Standard in Quantitative Bioanalysis
In the realm of quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics, thereby compensating for variations during sample processing and analysis. scioninstruments.com Buspirone-d8 Dihydrochloride, a deuterated analog of buspirone (B1668070), is designed for this purpose and is widely used for the quantification of buspirone in biological matrices such as plasma, serum, and urine. cerilliant.comcaymanchem.commedchemexpress.com
Isotope Dilution Mass Spectrometry Principles and Applications
Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for quantitative analysis that combines the high selectivity of mass spectrometry with the precision afforded by stable isotope-labeled internal standards. researchgate.net The principle involves adding a known quantity of an isotope-labeled version of the analyte, such as Buspirone-d8, to the sample at the beginning of the analytical process. researchgate.netnih.gov This "spiked" standard experiences the same physical and chemical manipulations—extraction, derivatization, and injection—as the endogenous analyte (buspirone). scioninstruments.com
Because the stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte, differing only in mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen), it serves as a nearly perfect control. scioninstruments.comuni-muenchen.de Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the SIL-IS proportionally. scioninstruments.com Quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the co-eluting, mass-shifted internal standard. uni-muenchen.de This approach significantly enhances the accuracy and reproducibility of the measurement. researchgate.net The application of Buspirone-d8 in IDMS allows for the precise determination of buspirone concentrations, which is critical for clinical toxicology, urine drug testing, and pharmacokinetic studies. rsc.orgresearchgate.netcerilliant.com
Minimization of Matrix Effects and Ion Suppression
Biological samples like plasma are complex mixtures containing numerous endogenous components that can interfere with the analysis. nih.gov During LC-MS analysis, these co-eluting matrix components can alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect." scioninstruments.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification. scioninstruments.comtesisenred.net
The use of a stable isotope-labeled internal standard like Buspirone-d8 is the most effective strategy to mitigate these matrix effects. scioninstruments.com Since Buspirone-d8 has nearly identical physicochemical properties and chromatographic retention time to buspirone, it experiences the same degree of ion suppression or enhancement. rsc.orgresearchgate.netnih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized. scioninstruments.com This ensures that the quantitative data remains reliable and accurate, even with the inherent variability of complex biological samples. researchgate.net
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The combination of liquid chromatography for physical separation and tandem mass spectrometry for specific detection provides unparalleled sensitivity and selectivity for bioanalysis. The development of these methods for buspirone quantification has been greatly refined through the use of Buspirone-d8 as an internal standard. rsc.orgresearchgate.net
Chromatographic Separation Optimization for Buspirone and its Deuterated Analog
Effective chromatographic separation is crucial for resolving the analyte and its internal standard from other sample components to minimize interference. For buspirone and Buspirone-d8, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. rsc.orgresearchgate.netnih.gov
Optimization involves selecting an appropriate column and mobile phase to achieve sharp, symmetrical peaks and a short analysis time suitable for high-throughput analysis. rsc.orgresearchgate.net Research has demonstrated successful separation using C18 columns with various mobile phase compositions. nih.govnih.gov One validated method utilizes a mobile phase consisting of acetonitrile (B52724), 5 mM ammonium (B1175870) acetate, and trifluoroacetic acid (90:10:0.001, v/v/v). rsc.orgresearchgate.net This setup resulted in nearly identical retention times for buspirone (0.95 minutes) and Buspirone-d8 (0.94 minutes), which is ideal for an analyte and its internal standard. rsc.orgresearchgate.net The short analytical run time of 3.0 minutes makes the method highly efficient for analyzing large numbers of samples. rsc.orgresearchgate.net
Table 1: Example Chromatographic Conditions for Buspirone Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Reverse Phase C18 rsc.orgresearchgate.net | Shiseido C18 (50 mm x 2.0 mm, 3 µm) nih.gov |
| Mobile Phase | Acetonitrile–5 mM ammonium acetate–trifluoroacetic acid (90:10:0.001, v/v/v) rsc.orgresearchgate.net | Acetonitrile/0.1% acetic acid (1:1, v/v) nih.gov |
| Flow Rate | Not Specified | Not Specified |
| Run Time | 3.0 minutes rsc.orgresearchgate.net | Not Specified |
| Retention Time (Buspirone) | 0.95 minutes rsc.orgresearchgate.net | Not Specified |
| Retention Time (Internal Standard) | 0.94 minutes (Buspirone-d8) rsc.orgresearchgate.net | Not Specified |
Tandem Mass Spectrometric Detection Parameters and Transitions
Tandem mass spectrometry (MS/MS) provides high specificity by monitoring a unique fragmentation pattern for the analyte. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. rsc.orgresearchgate.netnih.gov This precursor-to-product ion transition is a unique signature for the target molecule.
For buspirone analysis, electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions [M+H]⁺. rsc.orgresearchgate.net The specific mass transitions are carefully selected and optimized to maximize signal intensity and minimize background noise. For buspirone, the transition monitored is typically from a precursor ion of mass-to-charge ratio (m/z) 386.24 to a product ion of m/z 122.10. rsc.orgresearchgate.net Correspondingly, for the deuterated internal standard, Buspirone-d8, the transition is from m/z 394.28 to m/z 122.00. rsc.orgresearchgate.net The shared product ion (m/z 122) indicates that fragmentation occurs in a part of the molecule that is not deuterated.
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Buspirone | Positive ESI | 386.24 | 122.10 | rsc.orgresearchgate.net |
| Buspirone-d8 | Positive ESI | 394.28 | 122.00 | rsc.orgresearchgate.net |
Sample Preparation Techniques for Bioanalytical Assays
The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma) and remove interfering substances like proteins and phospholipids (B1166683) before injection into the LC-MS/MS system. nih.govbiotage.com Several techniques have been successfully applied for the analysis of buspirone.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while impurities are washed away. The purified analyte is then eluted with a solvent. SPE is a common and effective method used in validated assays for buspirone in human plasma. rsc.orgresearchgate.netmagtechjournal.com
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. biotage.com LLE with methyl tert-butyl ether (MTBE) has been used for buspirone extraction from plasma samples. nih.gov
Protein Precipitation (PPT): This is one of the simplest methods, where an organic solvent like acetonitrile is added to the plasma sample to denature and precipitate proteins. nih.govhpst.cz After centrifugation, the clear supernatant containing the analyte is collected for analysis. nih.gov This rapid technique is suitable for high-throughput environments. hpst.cz
Table 3: Common Sample Preparation Techniques for Buspirone Analysis
| Technique | Description | Application Example |
|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid support, interferences are washed away, and the analyte is eluted. researchgate.net | Extraction of buspirone and Buspirone-d8 from human plasma. rsc.orgresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent. nih.gov | Extraction of buspirone from plasma using methyl tert-butyl ether. nih.gov |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent. hpst.cz | Simple and rapid extraction of buspirone from plasma using acetonitrile. nih.govhpst.cz |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetonitrile |
| Amlodipine |
| Ammonium acetate |
| Buspirone |
| This compound |
| Buspirone hydrochloride |
| Formic acid |
| Methyl tert-butyl ether |
Evaluation of Method Performance in Research Settings
The utility of this compound as an internal standard is critically evaluated through rigorous method validation procedures in research environments. These procedures are designed to assess the performance of an analytical method, ensuring that it is reliable, reproducible, and fit for its intended purpose, which is typically the quantification of buspirone in complex biological matrices like plasma or serum. cerilliant.com The following sections detail the key performance characteristics that are evaluated.
Analytical Sensitivity and Lower Limits of Quantification (LLOQ)
Analytical sensitivity is a measure of a method's ability to discriminate between small differences in analyte concentration. A key parameter for defining this is the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
In high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, Buspirone-d8 is instrumental in achieving very low LLOQs for buspirone. For instance, a validated method for quantifying buspirone in human plasma using Buspirone-d8 as the internal standard established an LLOQ of 10.4 pg/mL. researchgate.netresearchgate.netrsc.org At this concentration, the signal-to-noise ratio was greater than 10, and the relative standard deviation was below 15%, indicating robust quantification at trace levels. researchgate.netresearchgate.netrsc.org The use of a stable-labeled internal standard like Buspirone-d8 is crucial for this level of sensitivity, as it helps to correct for variability in sample processing and instrument response. veeprho.com
Other methods developed for buspirone hydrochloride have reported different quantification limits depending on the instrumentation and analytical approach. A high-performance liquid chromatography (HPLC) method with UV detection reported a limit of quantitation of 0.67 µg/mL (670 ng/mL), while another reported 11.3 ng/mL. researchgate.netnih.gov These values highlight the significantly enhanced sensitivity achieved by methods employing tandem mass spectrometry with a deuterated internal standard.
Table 1: Reported Lower Limits of Quantification (LLOQ) for Buspirone Analysis
| Analytical Method | Internal Standard | Matrix | LLOQ | Source(s) |
| LC-ESI-MS/MS | Buspirone-d8 | Human Plasma | 10.4 pg/mL | researchgate.net, researchgate.net, rsc.org |
| HPLC-UV | Lidocaine | Pharmaceutical Dosage Forms | 0.67 µg/mL | nih.gov |
| RP-HPLC-UV | Not Specified | Bulk Drug / Formulations | 11.3 ng/mL | researchgate.net |
Precision and Accuracy Assessment in Analytical Quantification
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the mean of a set of results to the actual or true value. Both are fundamental to the validation of any quantitative analytical method.
In methods utilizing Buspirone-d8, precision and accuracy are assessed over the entire calibration range, including at the LLOQ. Research has demonstrated that methods incorporating Buspirone-d8 achieve acceptable precision and accuracy. researchgate.netresearchgate.netrsc.org For example, a study reported that for the LLOQ of 10.4 pg/mL, the relative standard deviation (%RSD), a measure of precision, was less than 15%. researchgate.netresearchgate.net Another HPLC-based study reported excellent intra-day and inter-day precision with %RSD values of less than 1.94%, and accuracy, measured as relative percentage error (%Er), of less than 4.0%. nih.gov A separate study found an intra-assay percentage deviation of no more than 0.38% and a day-to-day variation not exceeding 0.80%. nih.gov
The use of a stable isotope-labeled internal standard like Buspirone-d8 is a key factor in achieving high precision and accuracy. Because Buspirone-d8 is chemically identical to the analyte, it experiences similar extraction recovery and ionization efficiency, effectively normalizing variations that can occur during sample preparation and analysis.
Table 2: Summary of Precision and Accuracy Findings
| Method Type | Parameter | Finding | Source(s) |
| LC-MS/MS with Buspirone-d8 | Precision (%RSD) at LLOQ | < 15% | researchgate.net, researchgate.net |
| LC-MS/MS with Buspirone-d8 | Accuracy | Acceptable over the standard curve range | researchgate.net, rsc.org |
| HPLC-UV | Intra- & Inter-day Precision (%RSD) | < 1.94% | nih.gov |
| HPLC-UV | Accuracy (%Er) | < 4.0% | nih.gov |
| HPLC | Intra-assay Precision (% Deviation) | ≤ 0.38% | nih.gov |
| HPLC | Inter-assay Precision (Day-to-day) | ≤ 0.80% | nih.gov |
Specificity and Selectivity Considerations
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a crucial component of this, particularly in complex sample matrices.
The use of this compound in conjunction with tandem mass spectrometry (LC-MS/MS) provides exceptionally high selectivity. This is achieved through a technique called Multiple Reaction Monitoring (MRM). researchgate.netresearchgate.net In MRM, a specific precursor ion of the molecule is selected and fragmented, and then a specific product ion resulting from that fragmentation is monitored. This process is performed for both the analyte (buspirone) and the internal standard (Buspirone-d8).
For example, a highly specific method used the mass transition of m/z 386.24 → 122.10 for buspirone and m/z 394.28 → 122.00 for Buspirone-d8. researchgate.netresearchgate.netrsc.org The difference in mass-to-charge ratio (m/z) between the analyte and its deuterated analog allows the instrument to distinguish between them, even if they elute from the chromatography column at nearly the same time. Research shows the retention times for buspirone and Buspirone-d8 are extremely close—0.95 minutes and 0.94 minutes, respectively—ensuring they experience identical chromatographic conditions and matrix effects. researchgate.netresearchgate.net This co-elution, combined with the mass difference, is the cornerstone of why stable isotope-labeled internal standards provide superior accuracy and selectivity in quantitative bioanalysis. veeprho.comcaymanchem.com
Table 3: Specificity Parameters in an LC-MS/MS Method
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Source(s) |
| Buspirone | 386.24 | 122.10 | 0.95 | researchgate.net, researchgate.net, rsc.org |
| Buspirone-d8 | 394.28 | 122.00 | 0.94 | researchgate.net, researchgate.net, rsc.org |
Analytical Method Stability and Robustness
The stability of an analyte in a biological matrix under different storage and processing conditions is a critical aspect of method validation. Robustness is the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Studies have explicitly evaluated the stability of buspirone and its internal standard, Buspirone-d8, in human plasma. The findings confirm their stability under various conditions relevant to a laboratory setting. researchgate.netresearchgate.netrsc.org This includes stability on a lab bench for over 6 hours, in an autosampler maintained at 10°C for more than 70 hours, and through multiple freeze-thaw cycles. researchgate.netresearchgate.netrsc.org The consistent behavior of both the analyte and the deuterated internal standard under these stress conditions ensures that sample degradation does not compromise the accuracy of the quantitative results.
The robustness of methods is demonstrated when results are consistent across different analysts or instruments, indicating the method is reliable for routine use. walshmedicalmedia.com Stability-indicating methods are also developed to show that the analytical procedure can effectively separate the drug from its degradation products formed under stress conditions such as heat, light, oxidation, and acid-base hydrolysis. nih.gov
Table 4: Stability of Buspirone and Buspirone-d8 in Human Plasma
| Condition | Duration | Finding | Source(s) |
| Bench Top Storage | 6.43 hours | Stable | researchgate.net, researchgate.net, rsc.org |
| Autosampler Storage (10°C) | 70.05 hours | Stable | researchgate.net, researchgate.net, rsc.org |
| Freeze-Thaw Cycles | Three cycles | Stable | researchgate.net, researchgate.net, rsc.org |
| Long-term Storage (-20°C) | ≥ 4 years (as solid) | Stable | caymanchem.com |
Elucidation of Buspirone Metabolic Pathways Via Deuterium Labeling
Application of Buspirone-d8 Dihydrochloride (B599025) in In Vitro Metabolic Stability Studies
The use of stable isotope-labeled compounds, such as Buspirone-d8 dihydrochloride, is a valuable tool in drug metabolism research. researchgate.netresearchgate.net Deuterium (B1214612) labeling, in particular, has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com This section will explore the application of this compound in in vitro metabolic stability studies, focusing on its use in microsomal incubation systems and the subsequent identification of deuterated metabolites.
Microsomal Incubation Systems for Metabolite Profiling
In vitro models are crucial for predicting a drug's in vivo metabolism. nih.gov Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are frequently used to assess metabolic stability and identify potential metabolites. researchgate.netnih.gov The incubation of this compound with human liver microsomes allows researchers to simulate the metabolic processes that occur in the body. researchgate.netmdpi.com
These in vitro systems are essential for early drug development, providing insights into a compound's metabolic fate before human studies. researchgate.net The data gathered from these experiments, such as the rate of disappearance of the parent drug, helps in predicting the in vivo clearance of the drug. researchgate.net
A typical microsomal incubation experiment involves:
Preparation of the incubation mixture: This includes liver microsomes, a buffered solution, and the deuterated compound (Buspirone-d8).
Initiation of the metabolic reaction: The reaction is typically started by adding a cofactor like NADPH, which is essential for the function of many drug-metabolizing enzymes. nih.gov
Termination of the reaction: At various time points, the reaction is stopped, often by adding a solvent like acetonitrile (B52724).
Sample analysis: The samples are then analyzed, usually by liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the parent compound and its metabolites. researchgate.netmdpi.com
Identification of Deuterated Metabolites and Biotransformation Products
The primary advantage of using a deuterated compound like Buspirone-d8 is the ease of identifying its metabolites using mass spectrometry. mdpi.com The mass of the deuterated metabolites will be shifted by a known amount (corresponding to the number of deuterium atoms) compared to the non-deuterated metabolites. mdpi.com This "mass-shift" allows for the clear distinction between drug-related material and endogenous components in the complex matrix of a microsomal incubation. mdpi.com
Buspirone (B1668070) is known to undergo extensive metabolism, with major pathways including hydroxylation and N-dealkylation. nih.govnih.govnih.gov When Buspirone-d8 is used, the resulting hydroxylated and N-dealkylated metabolites will retain the deuterium label, confirming their origin from the parent drug. For instance, a sensitive LC-MS/MS method was developed for the quantification of buspirone in human plasma using Buspirone-d8 as an internal standard, where the mass transitions of both the analyte and the deuterated standard were monitored. researchgate.net
The major metabolites of buspirone identified in microsomal incubations include:
5-Hydroxybuspirone nih.govvulcanchem.com
6'-Hydroxybuspirone nih.gov
3'-Hydroxybuspirone nih.gov
1-Pyrimidinylpiperazine (1-PP) through N-dealkylation nih.gov
Buspirone N-oxide nih.gov
The use of high-resolution mass spectrometry can further aid in the structural elucidation of these deuterated biotransformation products. researchgate.netmdpi.com
Table 1: Buspirone and its Major Metabolites
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Metabolic Pathway |
| Buspirone | C21H31N5O2 | 385.5 | Parent Drug |
| 5-Hydroxybuspirone | C21H31N5O3 | 401.5 | Hydroxylation |
| 6'-Hydroxybuspirone | C21H31N5O3 | 401.5 | Hydroxylation |
| 1-Pyrimidinylpiperazine (1-PP) | C8H12N4 | 164.2 | N-dealkylation |
Investigation of Cytochrome P450 (CYP) Mediated Metabolism Using Deuterated Analogs
The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of most drugs, including buspirone. nih.govupol.cz Studies have shown that CYP3A4 is the primary enzyme responsible for the biotransformation of buspirone in human liver microsomes. nih.govupol.czresearchgate.net The use of deuterated analogs like Buspirone-d8 can provide valuable insights into the specific CYP isoforms involved and the mechanisms of their catalytic action. medchemexpress.com
Research has demonstrated that the metabolism of buspirone is significantly inhibited by ketoconazole, a potent CYP3A inhibitor, confirming the major role of this enzyme subfamily. nih.gov While other isoforms like CYP2D6 may show some activity, their contribution is considerably less than that of CYP3A4. nih.gov The correlation between buspirone metabolism rates and CYP3A activity across a panel of human liver microsomes from different donors further solidifies this finding. nih.gov
Deuterated analogs are instrumental in these investigations as they can be used as probes to study the enzyme kinetics and regioselectivity of CYP-mediated reactions. optibrium.com By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can gain a deeper understanding of the enzyme-substrate interactions.
Analysis of Deuterium Isotope Effects on Metabolic Transformation Rates
The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the deuterium isotope effect. nih.govnih.gov This effect arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. pharmafocusasia.com Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of metabolism for deuterated compounds. pharmafocusasia.com
Kinetic Isotope Effects in Research Models
The kinetic isotope effect (KIE) is the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). A KIE greater than 1 indicates that the C-H bond cleavage is a rate-determining step in the metabolic pathway.
The magnitude of the KIE can provide valuable information about the mechanism of the enzymatic reaction. By strategically placing deuterium atoms at different positions in the buspirone molecule, researchers can identify the specific sites of metabolic attack and the rate-limiting steps in the biotransformation process. This approach, often referred to as "metabolic switching," can be used to design new drug candidates with improved metabolic stability.
Impact on Metabolic Clearance Mechanisms
Altering the rate of metabolism through deuteration can have a significant impact on a drug's pharmacokinetic properties, including its metabolic clearance. nih.govnih.gov A slower rate of metabolism generally leads to a lower clearance and a longer half-life, which can result in increased drug exposure. researchgate.net
By using Buspirone-d8, researchers can quantify the impact of deuterium substitution on the intrinsic clearance of the drug in in vitro systems. researchgate.net This information is critical for predicting how deuteration might affect the drug's pharmacokinetics in vivo. Understanding these effects is crucial for the development of deuterated drugs, as it allows for a more rational approach to optimizing their therapeutic profile. nih.govnih.gov
Pharmacokinetic Investigations Employing Buspirone D8 Dihydrochloride
Research Applications in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The stable, isotope-labeled nature of Buspirone-d8 Dihydrochloride (B599025) makes it an ideal internal standard for mass spectrometry-based assays. medchemexpress.com Its chemical and physical properties are nearly identical to buspirone (B1668070), ensuring similar behavior during sample extraction, chromatography, and ionization, yet its increased mass allows it to be distinguished from the unlabeled analyte. This minimizes variability and enhances the accuracy and precision of quantitative analyses. researchgate.netresearchgate.net
Buspirone-d8 is extensively used in the development and validation of sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to measure low concentrations of buspirone in biological matrices such as human and animal plasma and brain tissue. researchgate.netresearchgate.netijpsjournal.com In these methods, Buspirone-d8 is added to the biological sample at a known concentration at the beginning of the sample preparation process. studylib.net
The typical procedure involves solid-phase extraction (SPE) to isolate the analyte and the internal standard from plasma components. researchgate.netresearchgate.net Chromatographic separation is then performed on a reverse-phase column, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.netresearchgate.net The MRM transitions are specific for the parent drug and its labeled internal standard. For instance, the mass transition for buspirone is often m/z 386.24 → 122.10, while for Buspirone-d8, it is m/z 394.28 → 122.00. researchgate.netresearchgate.net The ratio of the peak area of buspirone to that of Buspirone-d8 is used to calculate the concentration of buspirone in the original sample.
These validated assays achieve high sensitivity, with lower limits of quantitation (LLOQ) reported as low as 10.4 pg/mL in human plasma. researchgate.netresearchgate.net The use of Buspirone-d8 as an internal standard is also crucial for quantifying buspirone's pharmacologically active metabolites, such as 1-pyrimidinylpiperazine (1-PP). ijpsjournal.comnih.govnih.gov
| Parameter | Details | Reference |
|---|---|---|
| Analyte | Buspirone | researchgate.netresearchgate.net |
| Internal Standard | Buspirone-d8 | researchgate.netresearchgate.net |
| Biological Matrix | Human Plasma | researchgate.netresearchgate.net |
| Extraction Method | Solid Phase Extraction (SPE) | researchgate.netresearchgate.net |
| Chromatography | Reverse Phase Column | researchgate.netresearchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.netresearchgate.net |
| Ionization Mode | Positive Ion Mode | researchgate.net |
| Mass Transition (Buspirone) | m/z 386.24 → 122.10 | researchgate.netresearchgate.net |
| Mass Transition (Buspirone-d8) | m/z 394.28 → 122.00 | researchgate.netresearchgate.net |
| Concentration Range | 10.4–6690.4 pg/mL | researchgate.netresearchgate.net |
| Lower Limit of Quantitation (LLOQ) | 10.4 pg/mL | researchgate.netresearchgate.net |
The accurate concentration-time data generated from bioanalytical methods using Buspirone-d8 are essential for constructing reliable pharmacokinetic (PK) models. These models are used to describe and predict the time course of drug concentration in the body. Following oral administration, buspirone is rapidly absorbed but undergoes extensive first-pass metabolism, resulting in a low absolute bioavailability of about 4-5%. nih.govnih.govdrugbank.com
PK parameters derived from these studies, such as peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), volume of distribution (Vd), and elimination half-life (t1/2), are calculated. nih.govdrugbank.com For buspirone, the elimination half-life averages about 2 to 3 hours. drugbank.com This data, made robust by the use of the deuterated standard, allows researchers to simulate different scenarios and predict drug behavior, which is crucial for understanding its disposition.
Studies on Distribution and Elimination Profiles in Preclinical Research Systems
Preclinical studies in animal models, such as rats, are vital for understanding the distribution and elimination of buspirone before human trials. Research investigating the brain pharmacokinetics of buspirone in rats has shown that its concentration-time curve follows a biphasic pattern. This suggests a rapid initial distribution phase followed by a slower elimination phase, a profile that conforms to a two-compartment model. researchgate.net
Buspirone is highly bound (over 95%) to plasma proteins, including albumin and alpha-1-acid glycoprotein. ijpsjournal.comnih.gov The volume of distribution is large, at 5.3 L/kg, indicating extensive distribution into tissues. nih.govdrugbank.com Elimination occurs primarily through extensive oxidative metabolism, with metabolites being excreted in both urine (29-63%) and feces (18-38%). nih.govdrugbank.com Less than 1% of the parent drug is excreted unchanged in the urine. chemicalbook.com The use of Buspirone-d8 ensures that the measurements of buspirone concentrations in various tissues and excreta are accurate, providing a clear picture of its distribution and elimination pathways.
| Parameter | Value | Reference |
|---|---|---|
| Absolute Bioavailability | ~4% | nih.gov |
| Time to Peak (Tmax) | < 1 hour | nih.gov |
| Elimination Half-life (t1/2) | ~2.5 hours | nih.gov |
| Volume of Distribution (Vd) | 5.3 L/kg | nih.govdrugbank.com |
| Systemic Clearance | ~1.7 L/h/kg | nih.govdrugbank.com |
| Plasma Protein Binding | >95% | nih.gov |
Assessment of Potential for Drug-Drug Interaction Research through Labeled Probes
Buspirone is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. ijpsjournal.comdrugbank.com This makes it susceptible to drug-drug interactions (DDIs) with substances that inhibit or induce this enzyme. Co-administration of buspirone with potent CYP3A4 inhibitors, such as ketoconazole, erythromycin, or itraconazole, can significantly increase its plasma concentrations, while inducers can decrease them. nih.govdrugbank.com
In DDI studies, Buspirone-d8 is an indispensable tool. By serving as the internal standard, it allows for the precise measurement of changes in buspirone's plasma concentration when a co-administered drug is introduced. This accurate quantification is critical to determine the extent of the interaction and to understand its clinical significance. The reliability provided by the labeled compound ensures that observed changes in the pharmacokinetic profile are due to the drug interaction and not analytical variability.
Quality Assurance and Reference Standard Protocols for Buspirone D8 Dihydrochloride
Manufacturing and Certification of Buspirone-d8 Dihydrochloride (B599025) as a Certified Reference Material (CRM)
The production of Buspirone-d8 Dihydrochloride as a Certified Reference Material (CRM) is a highly controlled process governed by international standards to ensure its quality, stability, and traceability. ansi.org A CRM is a reference material that has its property values certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. ansi.orgwikipedia.org
The manufacturing and certification process for this compound as a CRM typically involves several key stages, from initial synthesis to final certification under ISO 17034. excedr.comaroscientific.com This standard provides a comprehensive framework for the quality management systems of reference material producers. aroscientific.com The entire process is designed to guarantee the competence of the manufacturer and the reliability of the CRM. excedr.com
Key Stages in Manufacturing and Certification of this compound CRM:
| Stage | Description | Relevant Standard |
| Synthesis and Purification | Chemical synthesis of the Buspirone-d8 molecule followed by rigorous purification steps to achieve a high degree of chemical and isotopic purity. | ISO 17034 |
| Characterization | Comprehensive characterization of the material to confirm its identity and structure using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. | ISO 17034 |
| Homogeneity Assessment | The uniformity of the property value within a batch of the CRM is assessed to ensure that any subsample is representative of the entire batch. | ISO 17034 |
| Stability Assessment | Long-term and accelerated stability studies are conducted to determine the shelf-life and appropriate storage conditions. | ISO 17034 |
| Value Assignment | The certified value of the property (e.g., purity) is determined through a metrologically valid procedure, often involving multiple independent analytical methods. ansi.org | ISO 17034, ISO/IEC 17025 |
| Uncertainty Budgeting | The measurement uncertainty associated with the certified value is calculated, taking into account all potential sources of error in the characterization, homogeneity, and stability assessments. ansi.orgnbeglobal.org | ISO 17034 |
| Certification and Documentation | A certificate of analysis is issued, which includes the certified value, its uncertainty, a statement of metrological traceability, and instructions for use and storage. ansi.org | ISO 17034 |
Metrological traceability is a critical aspect of a CRM, ensuring that the certified value can be related to a national or international standard through an unbroken chain of calibrations. nist.gov This is a key requirement for laboratories accredited under ISO/IEC 17025 that use CRMs for calibration and method validation. wikipedia.orgresearchgate.net
Purity Determination and Impurity Profiling of Analytical Standards
The purity of this compound is a critical parameter that directly impacts the accuracy of quantitative analyses. The process of purity determination is comprehensive and involves the use of multiple analytical techniques to identify and quantify any impurities present. ijprajournal.com Impurity profiling is the identification and characterization of all potential impurities, including process-related impurities, degradation products, and residual solvents. ijprajournal.combiomedres.us
Forced degradation studies are an essential component of impurity profiling. dphen1.com In these studies, the drug substance is subjected to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation to promote the formation of degradation products. nih.govoup.compharmaguideline.com This helps in identifying potential degradants that may form during storage and in developing stability-indicating analytical methods. dphen1.comnih.gov
Analytical Techniques for Purity Determination and Impurity Profiling:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | A primary technique for the separation and quantification of the main component and its organic impurities. ijprajournal.comoup.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Used for the identification and structural elucidation of impurities and degradation products by providing molecular weight and fragmentation information. chimia.ch |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primarily used for the analysis of volatile organic impurities and residual solvents. ijprajournal.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful tool for the structural confirmation of the main component and the characterization of impurities. chimia.chbiomedres.us |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used for the identification of the compound and its functional groups. |
The International Council for Harmonisation (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities in new drug substances. nih.gov
Stability and Storage Conditions for Long-Term Research Utility
The stability of this compound as a reference material is crucial for its long-term utility. Stability studies are performed to establish the retest period or shelf life and to determine the appropriate storage conditions. fda.gov These studies typically include both long-term and accelerated stability testing. europa.eueuropa.eu
Long-term stability testing is conducted under the recommended storage conditions for an extended period, while accelerated stability testing involves storing the material under stressed conditions (e.g., elevated temperature and humidity) to predict its long-term stability in a shorter timeframe. europa.euedaegypt.gov.eg
Recommended Storage and Handling for this compound:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is a commonly recommended storage temperature for this compound. lgcstandards.com | Low temperatures slow down chemical degradation processes. |
| Light | Store protected from light, often in amber vials. | To prevent photodegradation. |
| Moisture | Store in a tightly sealed container to protect from moisture. | To prevent hydrolysis and degradation. |
| Handling | For solutions, it is recommended not to warm them to room temperature before opening to prevent the evaporation of volatile components. sigmaaldrich.com Use appropriate personal protective equipment in a well-ventilated area. i-med.ac.at | To maintain the integrity of the standard and ensure user safety. |
The stability testing protocol for a reference material like this compound would involve monitoring its purity and impurity profile at specified time points under the defined storage conditions. europa.eu
Regulatory and Accreditation Standards for Isotope-Labeled Research Compounds
The production and use of isotope-labeled research compounds like this compound as CRMs are governed by a set of internationally recognized standards to ensure quality, consistency, and reliability. cloudlims.com The two primary standards in this regard are ISO 17034 and ISO/IEC 17025. demarcheiso17025.com
ISO 17034 specifies the general requirements for the competence of reference material producers. ansi.orgexaxol.com Accreditation to this standard demonstrates that the producer has a robust quality management system and is technically competent to produce reliable reference materials. excedr.comaroscientific.com
ISO/IEC 17025 outlines the general requirements for the competence of testing and calibration laboratories. cloudlims.comideagen.com This standard is crucial as the analytical data used to certify a CRM must be generated by a competent laboratory with a validated quality system. researchgate.net Laboratories accredited to ISO/IEC 17025 have demonstrated their ability to produce precise and accurate test and calibration data. researchgate.net
Key Regulatory and Accreditation Standards:
| Standard | Title | Significance for this compound CRM |
| ISO 17034 | General requirements for the competence of reference material producers | Ensures the competence of the organization that manufactures and certifies the this compound as a CRM. ansi.org |
| ISO/IEC 17025 | General requirements for the competence of testing and calibration laboratories | Ensures the validity and reliability of the analytical measurements used to characterize and certify the this compound CRM. ideagen.com |
| ISO Guide 30 | Reference materials — Selected terms and definitions | Provides the foundational terminology for reference materials. ansi.org |
| ISO Guide 31 | Reference materials — Contents of certificates, labels and accompanying documentation | Specifies the information that must be provided with a CRM, ensuring the user has all necessary data. |
| ISO Guide 35 | Reference materials — Guidance for characterization and assessment of homogeneity and stability | Provides the statistical principles for the certification of reference materials. demarcheiso17025.com |
Compliance with these standards provides confidence to the end-users of this compound that the material is of high quality, with accurately assigned property values, and is suitable for its intended use in demanding analytical applications.
Emerging Research Applications and Future Perspectives
Potential for Advanced Translational Research Tools
Translational research aims to bridge the gap between preclinical laboratory findings and clinical applications. In this context, Buspirone-d8 Dihydrochloride (B599025) is an invaluable tool for ensuring the accuracy and reliability of pharmacokinetic data, which is fundamental to the drug development process.
Stable isotope-labeled compounds like Buspirone-d8 Dihydrochloride are essential for accurately studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comclearsynth.com By using it as an internal standard in mass spectrometry-based assays, researchers can precisely quantify the concentration of buspirone (B1668070) in various biological samples (e.g., plasma, tissue) from both animal models and human subjects. This allows for a direct and reliable comparison of how the drug behaves in preclinical versus clinical settings. nih.gov
The stability of the deuterium (B1214612) label ensures that this compound does not undergo hydrogen-deuterium exchange in biological systems, providing a consistent reference for quantification. This reliability is crucial for building accurate pharmacokinetic models that can predict a drug's behavior in humans based on preclinical data, thereby accelerating the transition of promising drug candidates from the laboratory to clinical trials.
Table 1: Role of this compound in Translational Research
| Research Phase | Application of this compound | Impact on Translational Science |
| Preclinical (Animal Models) | Serves as an internal standard for quantifying buspirone in plasma and tissue samples. | Establishes baseline pharmacokinetic profiles (half-life, clearance, volume of distribution). |
| Phase I Clinical Trials | Used as an internal standard to measure buspirone concentrations in healthy human volunteers. | Allows for accurate determination of human pharmacokinetics and comparison with animal data. |
| Bioequivalence Studies | Enables precise comparison of different formulations of buspirone. fda.gov | Ensures new formulations deliver the active drug comparably to the original, facilitating regulatory approval. |
| Drug-Drug Interaction Studies | Quantifies changes in buspirone levels when co-administered with other medications. nih.govsemanticscholar.org | Provides critical data for understanding potential interactions and ensuring patient safety. |
Integration into High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds. The integration of deuterated internal standards, such as this compound, is critical for the speed, precision, and accuracy required in these methodologies. researchgate.net
In HTS assays designed to evaluate drug metabolism or screen for metabolic stability, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. mdpi.com this compound is added at a known concentration to every sample in an assay plate. Because it co-elutes with the non-labeled buspirone but is detected at a different mass-to-charge ratio, it serves to normalize the analytical signal. kcasbio.com This normalization corrects for variations that can occur during sample preparation and analysis, such as extraction inconsistencies or ion suppression in the mass spectrometer. kcasbio.comtexilajournal.com
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis. researchgate.netkcasbio.com It significantly reduces assay variability and improves the reliability of the data, which is essential when making decisions based on the screening of thousands of potential drug candidates. researchgate.net This approach allows for the confident identification of compounds with favorable metabolic profiles early in the drug discovery process.
Advancements in Mass Spectrometric Techniques for Deuterated Compounds
The utility of this compound is intrinsically linked to advancements in mass spectrometry (MS). Modern high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques leverage the unique properties of deuterated compounds to achieve unparalleled sensitivity and specificity. nih.govmetsol.com
In a typical LC-MS/MS analysis, Buspirone and this compound are separated from other sample components via liquid chromatography before being ionized and introduced into the mass spectrometer. The key advantage of the deuterated standard is its mass difference from the analyte.
Table 2: Mass Spectrometric Properties of Buspirone vs. Buspirone-d8
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |
| Buspirone | C₂₁H₃₁N₅O₂ | 385.2532 | - |
| Buspirone-d8 | C₂₁H₂₃D₈N₅O₂ | 393.3035 | +8.0503 |
This distinct mass shift allows the mass spectrometer to monitor the parent compound and the internal standard simultaneously and without interference. clearsynth.com Ultra-high-resolution instruments can easily distinguish between the isotopic peaks of the analyte and the standard, leading to highly accurate quantification even at very low concentrations. nih.gov Furthermore, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) utilize deuterium labeling to study protein conformation and drug-protein interactions, highlighting the expanding role of deuterated compounds in structural biology and mechanistic studies. spectroscopyonline.comresearchgate.net
Broader Implications of Deuterium Labeling in Pharmaceutical Sciences
The use of this compound as an internal standard is representative of the broader and growing impact of deuterium labeling in pharmaceutical sciences. musechem.com This field extends beyond analytical standards to the development of new chemical entities known as "deuterated drugs."
In this approach, deuterium is strategically placed at sites of metabolic activity within a drug molecule. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down the rate of metabolic breakdown of the drug by enzymes, a phenomenon known as the kinetic isotope effect. musechem.comnih.gov
The potential benefits of this "deuterium switch" include:
Improved Pharmacokinetic Profiles : Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance. researchgate.net
Enhanced Stability : Increased metabolic stability can result in more consistent drug exposure. clearsynth.com
Reduced Formation of Toxic Metabolites : By altering metabolic pathways, deuterium labeling can decrease the production of harmful byproducts. researchgate.net
This strategy has gained significant traction, with several deuterated drugs having been developed and investigated across various therapeutic areas. researchgate.net The foundational knowledge gained from using and analyzing compounds like this compound in pharmacokinetic studies has paved the way for these therapeutic innovations, showcasing the profound and evolving role of deuterium in advancing pharmaceutical research and development. clearsynth.comadesisinc.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Buspirone-d8 Dihydrochloride in experimental samples?
- Methodology : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is the primary method for quantification, leveraging the compound’s UV absorption profile. Infrared (IR) spectroscopy is used for structural confirmation by matching absorption bands to reference standards (e.g., USP Buspirone Hydrochloride RS) . For deuterated analogs like Buspirone-d8, mass spectrometry (MS) is essential to distinguish isotopic patterns and confirm deuteration efficiency .
- Experimental Design : Include a system suitability test using a reference standard (e.g., USP Buspirone Hydrochloride RS) to validate retention time and peak symmetry. Calibration curves should cover the expected concentration range (e.g., 0.1–100 µg/mL) with R² > 0.99 .
Q. How should this compound be stored to ensure stability during long-term studies?
- Methodology : Store lyophilized powder in tightly sealed, light-resistant containers at −20°C to prevent degradation. For working solutions, use anhydrous dimethyl sulfoxide (DMSO) and aliquot to avoid freeze-thaw cycles. Stability should be verified periodically via HPLC-UV to monitor degradation products (e.g., hydrolyzed metabolites) .
Q. What are the critical quality parameters for this compound as a reference standard?
- Methodology : Purity (≥97.5% by HPLC), isotopic enrichment (≥98% deuterium incorporation confirmed via MS), and absence of specified impurities (e.g., Buspirone N-Oxide, 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid) are essential. Cross-validate results against USP/EP impurity reference standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic stability data for this compound across different in vitro models?
- Methodology : Use a tiered approach:
Cross-model validation : Compare hepatic microsomal stability (human vs. rodent) with LC-MS/MS quantification of parent drug and deuterated metabolites.
Isotope effect analysis : Assess whether deuteration alters metabolic pathways (e.g., CYP3A4-mediated oxidation) by comparing kinetic parameters (Km, Vmax) with non-deuterated Buspirone .
Data normalization : Include a stable isotopically labeled internal standard (e.g., Buspirone-¹³C) to correct for matrix effects .
Q. What strategies are effective for isolating and characterizing low-abundance impurities in this compound batches?
- Methodology :
- Impurity enrichment : Use preparative HPLC with a C18 column and gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to isolate impurities.
- Structural elucidation : Apply high-resolution MS (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, Buspirone N-Oxide (m/z 422.1) can be identified via characteristic fragmentation patterns .
- Quantitative thresholds : Ensure impurities comply with ICH Q3A/B guidelines (e.g., ≤0.15% for unknown impurities) .
Q. How can researchers optimize experimental protocols to mitigate deuterium isotope effects in pharmacokinetic studies using this compound?
- Methodology :
Comparative pharmacokinetics : Co-administer non-deuterated Buspirone and Buspirone-d8 in a crossover study to assess differences in clearance, half-life, and bioavailability.
Mechanistic modeling : Incorporate deuterium kinetic isotope effects (KIEs) into physiologically based pharmacokinetic (PBPK) models to predict in vivo behavior .
Analytical controls : Use deuterated internal standards (e.g., Buspirone-d8) exclusively for quantification to avoid cross-interference .
Key Considerations for Experimental Design
- Reference Standards : Always use USP/EP-certified reference materials (e.g., USP Buspirone Hydrochloride RS) for method validation .
- Data Integrity : Adhere to FDA/ICH guidelines for method validation (e.g., specificity, accuracy, precision) and document all deviations .
- Safety Protocols : While Buspirone-d8 is for research use only, follow institutional biosafety guidelines for handling deuterated compounds, including waste disposal and personal protective equipment (PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
